Tlr2-IN-C29

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

C29 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study TLR2 signaling pathways and their inhibition.

Biology: Investigated for its effects on immune cell signaling and proinflammatory gene expression.

Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions involving TLR2 signaling.

Industry: Utilized in the development of new anti-inflammatory drugs and research on immune modulation

Mecanismo De Acción

C29 exerts its effects by inhibiting the interaction between TLR2 and its ligands. It blocks the ligand-induced interaction of TLR2 with MyD88, a key adaptor protein in the TLR2 signaling pathway. This inhibition prevents the activation of downstream signaling pathways, including MAPK and NF-κB, which are involved in proinflammatory gene expression . By blocking these pathways, C29 effectively reduces the production of proinflammatory cytokines and mediators.

Similar Compounds:

Stigmasta-5, 22, 25-trien-7-on-3β-ol: A novel C29 sterol isolated from Clerodendrum cyrtophyllum.

Alkanes (C29 and C31): Found in cuticular waxes of plants and contribute to drought tolerance.

Uniqueness of C29: C29 is unique due to its specific inhibitory effects on TLR2 signaling pathways. Unlike other similar compounds, C29 selectively targets TLR2/1 and TLR2/6 signaling, making it a valuable tool for studying these pathways and developing new therapeutic agents .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Tlr2-IN-C29 interacts with the TLR2 TIR domain, specifically binding a pocket in the BB loop . This interaction inhibits TLR2’s ability to interact with the MyD88 adapter molecule, a crucial component in the TLR2 signaling pathway . This pathway involves a series of biochemical reactions that lead to a pro-inflammatory response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It blocks both TLR2/1 and TLR2/6 pathways in human TLR2 signaling . In murine TLR2 signaling, this compound preferentially inhibits the TLR2/1 pathway . This inhibition impacts cell function by preventing the activation of downstream MAPK and NF-κB, which are key players in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, preventing the activation of downstream MAPK and NF-κB . This inhibition results in the blocking of both TLR2/1 and TLR2/6 pathways in human TLR2 signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not show substantial cellular toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving a recurrent nitroglycerin-induced chronic migraine model, this compound was systematically administered and observed to partially inhibit pain hypersensitivity .

Metabolic Pathways

This compound is involved in the TLR2 signaling pathway, which is a metabolic pathway. It interacts with the MyD88 adapter molecule, which is crucial for TLR2 signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever TLR2 is located, given its role as a TLR2 inhibitor. TLR2 is typically found on the cell surface , so it is reasonable to assume that this compound would also be found there.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of C29 involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-methyl-3-aminobenzoic acid under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base.

Industrial Production Methods: While detailed industrial production methods for C29 are not widely documented, the synthesis generally follows the principles of organic synthesis involving condensation reactions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: C29 undergoes various chemical reactions, including:

Oxidation: C29 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert C29 into its reduced forms.

Substitution: C29 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of C29 .

Propiedades

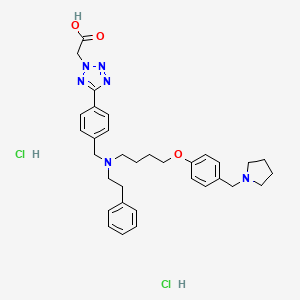

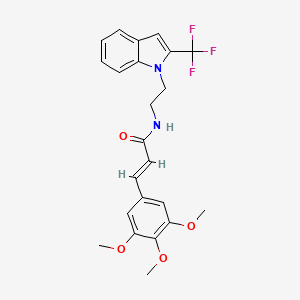

IUPAC Name |

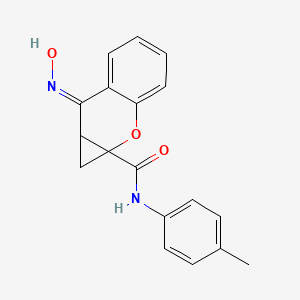

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMGRFVBFDHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348106 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363600-92-4 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)